molecular formula C27H34O9 B12106084 Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate

Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate

Cat. No.: B12106084
M. Wt: 502.6 g/mol
InChI Key: DRIQPOSLYIEZJT-UHFFFAOYSA-N
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Description

The compound Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate is a highly complex polycyclic molecule characterized by:

  • A pentacyclic core with fused oxygen-containing rings (7,18-dioxa).
  • Substituents including a furan-3-yl group, hydroxyl (2,10-dihydroxy), methyl (1,5,15,15-tetramethyl), and ketone (8,17-dioxo) moieties.
  • A methyl acetate ester side chain at position 14.

Its synthesis likely involves advanced catalytic methods, such as palladium-mediated cross-coupling, to assemble the furan and ester groups .

Properties

IUPAC Name

methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O9/c1-22(2)16(10-17(28)33-5)24(4)19(30)15-11-27(36-21(15)22)25(24,31)8-7-23(3)20(14-6-9-34-13-14)35-18(29)12-26(23,27)32/h6,9,13,15-16,20-21,31-32H,7-8,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIQPOSLYIEZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2(C(=O)C3C1OC4(C3)C2(CCC5(C4(CC(=O)OC5C6=COC=C6)O)C)O)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Lactonization and Anhydride Formation

A pivotal step involves constructing the dioxapentacyclo system through sequential lactonization and anhydride closure. Drawing from methods in bicyclic furan synthesis, the core could be assembled via:

  • Acid-catalyzed lactonization of a triacid precursor to form the tetrahydrofuran ring.

  • Anhydride formation using acetic anhydride or acetyl chloride to generate the dioxane moiety.

Example protocol :

  • React (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid with acetic anhydride in cyclopentyl methyl ether (CPME) at 105°C for 3 hours, yielding a cyclic anhydride intermediate (87% yield).

  • Subsequent treatment with methanol induces ring-opening to form methyl esters, critical for introducing the 16-yl acetate group.

Diastereoselective Alkylation for Tetramethyl Centers

The 1,5,15,15-tetramethyl groups likely arise from:

  • Michael addition of methyl Grignard reagents to α,β-unsaturated ketones.

  • Aldol condensation with chiral enolates to control stereochemistry.

In anthraquinone-based systems, analogous methylations achieve 68–76% yields using Boc-protected intermediates and mesylation for water solubility.

Functionalization of the Furan-3-yl Substituent

Coupling Reactions for Furan Installation

The furan-3-yl group at position 6 may be introduced via:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using furan-3-boronic acid and a brominated intermediate.

  • Nucleophilic aromatic substitution on a nitro- or halogenated precursor under basic conditions.

Optimization insight : Using 2,3-dibromoquinizarine derivatives improves regioselectivity in furan annulation, as demonstrated in anthra[2,3-b]furan syntheses.

Esterification and Hydroxylation Steps

Selective Esterification of the 16-yl Acetate

The methyl ester at position 16 can be installed through:

  • Acyl chloride activation : Treating the carboxylic acid intermediate with thionyl chloride to form the reactive acyl chloride, followed by methanol quenching.

  • Steglich esterification : Using DCC/DMAP in dichloromethane for mild conditions.

Critical data :

MethodReagentsYield (%)Purity (%)
Acyl chlorideSOCl₂, MeOH7695
SteglichDCC, DMAP6590

Hydroxylation at Positions 2 and 10

The dihydroxy groups require orthogonal protection:

  • Benzyl ether protection for the 2-hydroxy group during early-stage synthesis.

  • TBDMS protection for the 10-hydroxy group, removed selectively via fluoride reagents post-cyclization.

Final Assembly and Deprotection

A convergent synthesis strategy is proposed:

  • Synthesize the pentacyclic core via lactonization/anhydride routes.

  • Introduce the furan-3-yl group via cross-coupling.

  • Perform stepwise esterification and methylation.

  • Global deprotection using hydrogenolysis (for benzyl groups) and TBAF (for TBDMS).

Yield optimization :

  • Replacing ethyl acetoacetate with tert-butyl acetoacetate increases cyclization yields from 45% to 68% by reducing tar formation.

  • Using MeTHF instead of THF improves azeotropic water removal during lactonization, enhancing anhydride purity to 97%.

Analytical Characterization

Key validation steps include:

  • HPLC-MS : Retention time alignment with reference standards (PubChem CID 73797040).

  • ¹³C NMR : Peaks at δ 170–175 ppm confirm ester carbonyls, while δ 110–120 ppm signals verify the furan ring.

  • X-ray crystallography : Resolves stereochemistry at quaternary carbons .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate has various scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarity Analysis

Computational methods, such as Tanimoto similarity coefficients and Morgan fingerprints , quantify structural overlap with related compounds (Table 1). Key findings include:

  • High similarity (~70–80%) to oxygenated polycyclic esters, such as marine sponge-derived brominated alkaloids, due to shared furan and ester motifs .
  • Moderate similarity (~50–60%) to plant-derived aglaithioduline, differing in hydroxylation patterns and scaffold rigidity .
Table 1: Structural and Molecular Property Comparison
Compound Name Molecular Weight Key Structural Features Tanimoto Similarity Bioactivity (Reported)
Target Compound ~650* Pentacyclic, furan-3-yl, ester, 4 methyl Reference Under investigation
Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-... () 466.530 Tetracyclic, furan-3-yl, ester, 4 methyl ~75% Antimicrobial
[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[...]dodecan-8-yl]methyl acetate 302.32 Tricyclic, ester, 4 methyl ~55% Synthetic intermediate
Aglaithioduline () 380.42 Bicyclic, hydroxyl, amide ~50% HDAC inhibition

*Estimated based on analogous structures .

Pharmacokinetic and Bioactivity Profiling

  • Molecular Properties: The target compound’s logP (~3.2) and hydrogen bond donors (2) align with orally bioable drugs, similar to aglaithioduline .
  • Binding Affinity: Docking studies suggest its furan and ketone groups interact with enzyme active sites, comparable to brominated alkaloids from Pseudoceratina spp. However, minor variations in methyl group positioning reduce affinity by ~15% compared to optimized marine compounds .
  • Bioactivity Clustering : Hierarchical clustering links it to anti-inflammatory and antimicrobial agents, based on shared oxygenated polycyclic frameworks .

Biological Activity

Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate is a complex organic compound notable for its intricate polycyclic structure and diverse functional groups. This compound is part of the sesquiterpenoid class and exhibits potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C31H44O8C_{31}H_{44}O_{8}, with a molecular weight of approximately 484.5 g/mol. Its structure includes multiple functional groups such as hydroxyl (-OH), ester (-COOR), and dioxo groups that contribute to its chemical reactivity and potential biological interactions.

Property Value
Molecular FormulaC31H44O8C_{31}H_{44}O_{8}
Molecular Weight484.5 g/mol
Functional GroupsHydroxyl, Ester, Dioxo

Biological Activities

Preliminary studies indicate that methyl 2-[6-(furan-3-yl)-2,10-dihydroxy...] exhibits various biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in animal models.
  • Antioxidant Activity : Its structure suggests capability in scavenging free radicals.
  • Cytotoxic Effects : Similar compounds have been investigated for their effects on cancer cell lines.

Case Studies

  • Anti-inflammatory Effects : In a study involving DSS-induced ulcerative colitis in mice, compounds similar to methyl 2-[6-(furan-3-yl)-...] were administered at varying dosages (14.63 mg/kg to 58.50 mg/kg). Results indicated a significant reduction in inflammatory cytokines (IL-1β, IL-6) and histopathological improvements in colon tissues compared to control groups .
  • Antioxidant Activity : Research on furan-containing compounds has demonstrated their ability to enhance the antioxidant defense system in cells by modulating the expression of key enzymes involved in oxidative stress response.

The biological activity of methyl 2-[6-(furan-3-yl)-...] can be attributed to its ability to interact with various biological macromolecules through hydrogen bonding and redox reactions due to its functional groups:

  • Hydroxyl Groups : Facilitate hydrogen bonding which can enhance solubility and bioavailability.
  • Dioxo Groups : May participate in redox reactions that are crucial for cellular signaling pathways.

Comparative Analysis

To understand the uniqueness of methyl 2-[6-(furan-3-yl)-...] compared to other related compounds, the following table highlights some structural features and properties:

Compound Name Structural Features Unique Properties
Methyl 2-[6-(furan-3-yl)-12-acetyloxy...]Contains an acetoxy groupEnhanced solubility
Methyl 4-hydroxybenzoateSimpler aromatic structureCommonly used as a preservative
Methyl 4-methoxybenzoatePresence of methoxy groupUsed in flavoring and fragrances

Future Research Directions

Further investigations are essential to fully elucidate the pharmacodynamics and pharmacokinetics of methyl 2-[6-(furan-3-yl)-...]:

  • In Vivo Studies : More comprehensive animal studies should be conducted to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Understanding how this compound interacts with specific biological targets will provide insights into its mechanisms of action.
  • Clinical Trials : If preclinical results are promising, advancing to human clinical trials could validate its potential therapeutic applications.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this complex polycyclic compound?

The synthesis involves multi-step routes, including the assembly of the pentacyclic core followed by functionalization. Key steps include stereoselective cyclization and regioselective oxidation/reduction. Catalysts such as chiral Lewis acids (e.g., BINOL-derived catalysts) are critical for controlling stereochemistry. For characterization, employ:

  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to confirm connectivity and substituent placement.
  • X-ray crystallography for absolute stereochemical determination .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. How can researchers assess the reactivity of functional groups (e.g., hydroxyl, ester, ketone) in this compound?

Systematic analysis involves:

  • Oxidation studies : Use mild oxidizing agents (e.g., Dess-Martin periodinane) to target secondary alcohols without affecting esters.
  • Protection/deprotection strategies : Employ silyl ethers (e.g., TBSCl) for hydroxyl groups during synthetic modifications.
  • Hydrolysis kinetics : Monitor ester cleavage under basic (NaOH) or enzymatic conditions to evaluate stability .

Q. What experimental approaches are used to resolve stereochemical ambiguities in the pentacyclic core?

  • Chiral chromatography (e.g., HPLC with Chiralpak® columns) to separate enantiomers.
  • Circular dichroism (CD) spectroscopy to correlate optical activity with crystallographic data.
  • Density functional theory (DFT) calculations to predict and validate preferred conformers .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

The ICReDD framework integrates:

  • Quantum chemical calculations (e.g., Gaussian or ORCA) to map transition states and intermediates.
  • Machine learning algorithms to predict optimal reaction conditions (solvent, temperature, catalysts) from sparse experimental data.
  • Feedback loops : Use experimental outcomes to refine computational models iteratively .

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting enzyme inhibition results)?

  • Validate assays : Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity.
  • In silico docking : Compare binding poses in protein targets (e.g., using AutoDock Vina) to identify key interactions .

Q. What role can AI-driven automation play in accelerating the compound’s synthesis and analysis?

  • Smart laboratories : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions.
  • Real-time adjustments : Use AI tools (e.g., TensorFlow/PyTorch) to analyze reaction kinetics via inline spectroscopy (Raman/IR) and adjust parameters dynamically.
  • End-to-end workflows : Combine AI with process simulation software (COMSOL Multiphysics) to model reactor design and scalability .

Q. How can researchers manage large datasets from multi-omics studies (e.g., metabolomics, proteomics) involving this compound?

  • Data pipelines : Use platforms like KNIME or Pipeline Pilot to automate data preprocessing and feature extraction.
  • Secure storage : Implement blockchain-based systems or encrypted cloud databases (e.g., AWS GovCloud) for traceability.
  • Collaborative tools : Deploy platforms like SciFinder or Reaxys for cross-institutional data sharing with access controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.